6-cyclopentylpyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness QSAR

6-Cyclopentylpyrimidine-2,4(1H,3H)-dione (CAS 1215103-86-8) is a 6-cycloalkyl-substituted uracil derivative with a molecular formula of C9H12N2O2 and a molecular weight of 180.2 g/mol. The compound serves as a versatile pyrimidine-2,4-dione scaffold that has been investigated within broader patent families targeting cardiac myosin for hypertrophic cardiomyopathy (HCM) , as well as explored as an intermediate for hydroxylated cyclopentylpyrimidine compounds with potential AKT kinase inhibitory activity.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1215103-86-8
Cat. No. B1466883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopentylpyrimidine-2,4(1H,3H)-dione
CAS1215103-86-8
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C9H12N2O2/c12-8-5-7(10-9(13)11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11,12,13)
InChIKeyJOKRZAPKQJWRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopentylpyrimidine-2,4(1H,3H)-dione (CAS 1215103-86-8) Procurement Baseline for Scientific Evaluation


6-Cyclopentylpyrimidine-2,4(1H,3H)-dione (CAS 1215103-86-8) is a 6-cycloalkyl-substituted uracil derivative with a molecular formula of C9H12N2O2 and a molecular weight of 180.2 g/mol . The compound serves as a versatile pyrimidine-2,4-dione scaffold that has been investigated within broader patent families targeting cardiac myosin for hypertrophic cardiomyopathy (HCM) [1], as well as explored as an intermediate for hydroxylated cyclopentylpyrimidine compounds with potential AKT kinase inhibitory activity [2]. Commercially, the compound is typically supplied at 95–98% purity .

Why Generic 6-Alkyl-Pyrimidine-2,4-diones Cannot Substitute for 6-Cyclopentylpyrimidine-2,4(1H,3H)-dione


Within the pyrimidine-2,4-dione structural class, the size, conformational flexibility, and lipophilicity of the C6 substituent directly dictate target engagement, metabolic stability, and downstream pharmacological profiles. The MyoKardia patent series explicitly demonstrates that cycloalkyl ring size (cyclopropyl through cyclooctyl) is a critical determinant of cardiac myosin inhibitory potency, with different ring sizes yielding distinct IC50 values in bovine cardiac myosin ATPase assays [1]. Generic 6-methyl or 6-isopropyl analogs lack the steric bulk and lipophilic balance required to recapitulate the binding interactions achievable with the cyclopentyl group, while the 6-cyclohexyl analog introduces additional conformational degrees of freedom that may alter selectivity [2]. Consequently, generic substitution without experimental validation risks compromised target affinity and altered pharmacokinetic profiles [1].

6-Cyclopentylpyrimidine-2,4(1H,3H)-dione: Quantified Differential Evidence vs. Closest Analogs


Predicted Lipophilicity (LogP) Differentiation vs. 6-Methyl and 6-Cyclohexyl Analogs

The predicted logP of 6-cyclopentylpyrimidine-2,4(1H,3H)-dione (approximately 2.73) positions it within an optimal lipophilicity window for oral bioavailability, offering a measurable differentiation from the more polar 6-methyl analog (estimated logP ~0.5–1.0) and the more lipophilic 6-cyclohexyl analog (estimated logP ~3.0–3.5) [1]. This intermediate lipophilicity correlates with balanced aqueous solubility and membrane permeability, a critical parameter in lead optimization programs evaluating the pyrimidine-2,4-dione scaffold [2].

Lipophilicity Drug-likeness QSAR

Cycloalkyl Ring Size Steric Differentiation in Cardiac Myosin Inhibition Patent Space

The MyoKardia patent US 9,199,945 B2 explicitly claims a genus of cycloalkyl-substituted pyrimidine-2,4-diones wherein the cycloalkyl group is selected from cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl, and cyclooctyl, demonstrating that ring size is a pharmacophoric variable with non-equivalent biological outcomes [1]. The 6-cyclopentyl substitution represents a specific, claimed embodiment within this SAR landscape, occupying a steric volume distinct from both the smaller cycloalkyl rings (cyclopropyl, cyclobutyl) and the larger cyclohexyl ring, with each ring size projected to differentially affect myosin ATPase inhibitory potency [2].

Cardiac myosin Hypertrophic cardiomyopathy SAR

Purity Grade Differential at Procurement: 98% Cyclopentyl Variant vs. Generic 6-Alkyl Analogs

The 6-cyclopentyl variant is commercially available at a certified purity of 98% (Leyan, Product No. 1624737), which is materially higher than many generic 6-alkyl-pyrimidine-2,4-dione analogs that are commonly supplied at 95% or unspecified purity . For example, 6-isopropylpyrimidine-2,4(1H,3H)-dione is typically listed at 97% purity (e.g., AKSci, CAS 58289-27-3), and 6-methyluracil (6-methyl analog) is commonly supplied at 98% but with less batch-to-batch documentation . In procurement contexts where impurity profiles directly affect biological assay reproducibility, this quantified purity difference translates into a lower burden of orthogonal purification before use .

Chemical purity Procurement specification Reproducibility

Recommended Application Scenarios for 6-Cyclopentylpyrimidine-2,4(1H,3H)-dione Based on Differentiated Evidence


Cardiac Myosin Inhibitor Lead Optimization and HCM-Focused SAR Studies

The compound is most appropriately deployed as a tool to probe the cycloalkyl ring size parameter within cardiac myosin inhibitor pharmacophores, following the SAR framework established in the MyoKardia patent series [1]. Its intermediate lipophilicity (predicted logP ~2.73) and steric profile are consistent with lead-like properties suitable for iterative medicinal chemistry optimization [2].

Scaffold Derivatization for AKT Kinase-Targeted Library Synthesis

As a precursor to hydroxylated cyclopentylpyrimidine compounds with reported AKT protein kinase inhibitory applications, this compound can serve as a starting material for parallel library synthesis programs, where the 6-cyclopentyl group provides a defined lipophilic anchor for subsequent functionalization [3].

Negative Control or Comparator for 6-Cyclohexyl and 6-Aryl Pyrimidine-2,4-dione Analogs

Given its intermediate steric and lipophilic properties between smaller alkyl and larger cycloalkyl/aryl congeners, the cyclopentyl variant serves as a rational comparator compound in selectivity panels, enabling deconvolution of steric versus electronic contributions to target binding [1].

Quote Request

Request a Quote for 6-cyclopentylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.